5-Bromothiophene-2-carbonitrile

Catalog No.
S675831
CAS No.
2160-62-5
M.F
C5H2BrNS
M. Wt
188.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromothiophene-2-carbonitrile

CAS Number

2160-62-5

Product Name

5-Bromothiophene-2-carbonitrile

IUPAC Name

5-bromothiophene-2-carbonitrile

Molecular Formula

C5H2BrNS

Molecular Weight

188.05 g/mol

InChI

InChI=1S/C5H2BrNS/c6-5-2-1-4(3-7)8-5/h1-2H

InChI Key

YVVHCBNJWHPMCQ-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Br)C#N

Canonical SMILES

C1=C(SC(=C1)Br)C#N

The exact mass of the compound 5-Bromothiophene-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromothiophene-2-carbonitrile is a bifunctional heterocyclic compound essential for advanced organic synthesis. Its structure, featuring a reactive bromine atom at the 5-position and an electron-withdrawing nitrile group at the 2-position, makes it a strategic precursor for creating complex molecular architectures. This specific arrangement of functional groups allows for selective modification, such as palladium-catalyzed cross-coupling reactions at the bromine site, while the nitrile group modulates the electronic properties of the resulting molecule, a critical feature for applications in organic semiconductors and as a scaffold in medicinal chemistry.

Substituting 5-Bromothiophene-2-carbonitrile with seemingly similar analogs like 5-chlorothiophene-2-carbonitrile or the parent thiophene-2-carbonitrile often leads to process failures or suboptimal performance. The carbon-bromine bond offers a distinct reactivity profile in critical C-C bond-forming reactions, such as Suzuki-Miyaura coupling, that is not replicated by the more inert carbon-chlorine bond. This difference is crucial for achieving high yields and predictable reaction kinetics in multi-step syntheses. Furthermore, the specific electronic influence and steric hindrance provided by the bromo-substituent are often essential for the final material's performance, including charge transport characteristics in organic thin-film transistors (OTFTs) or the specific binding affinity of a pharmaceutical intermediate.

Enables High-Yield Synthesis of Thieno[3,2-b]thiophene Cores for Organic Semiconductors

In the construction of thieno[3,2-b]thiophene derivatives, which are vital cores for high-performance organic semiconductors, 5-Bromothiophene-2-carbonitrile serves as a critical precursor. A documented one-pot synthesis involving this compound to produce a key intermediate, 5-cyano-3-hydroxy-2-phenylthieno[3,2-b]thiophene, proceeds with a high isolated yield of 85%. This efficient conversion highlights its suitability for constructing complex fused-ring systems under manageable reaction conditions.

Evidence DimensionIsolated Yield in One-Pot Synthesis
Target Compound Data85% yield for 5-cyano-3-hydroxy-2-phenylthieno[3,2-b]thiophene
Comparator Or BaselineAlternative multi-step synthetic routes often have lower overall yields (e.g., a reported 8-step synthesis of the parent thieno[3,2-b]thiophene has an overall yield of only 2-6%)
Quantified DifferenceSignificantly higher throughput in a single process step compared to lengthy, lower-yielding alternatives.
ConditionsOne-pot reaction with mandelonitrile and sodium methoxide in methanol.

For process development and scale-up, a high-yield, one-pot reaction significantly reduces manufacturing costs, time, and waste compared to less efficient, multi-step alternatives.

Balanced Reactivity for Controlled Suzuki Coupling vs. Chloro/Iodo Analogs

In Suzuki-Miyaura cross-coupling, the choice of halide is a critical process parameter. The reactivity of aryl halides follows the general trend I > Br > Cl. 5-Bromothiophene-2-carbonitrile provides an optimal balance of reactivity and stability. It is significantly more reactive than the corresponding 5-chloro analog, enabling coupling under milder conditions and with a broader range of boronic acids. Compared to the 5-iodo version, the bromo-compound is typically more cost-effective, more stable for storage, and less prone to side reactions like homocoupling, offering a more robust and economical process.

Evidence DimensionRelative Reactivity in Oxidative Addition (Rate-Determining Step)
Target Compound DataModerate to high reactivity, suitable for a wide range of standard Pd catalysts and conditions.
Comparator Or BaselineAryl Chlorides: Low reactivity, often requiring specialized, expensive ligands and harsher conditions. Aryl Iodides: Very high reactivity, but more expensive and can lead to undesired side reactions.
Quantified DifferenceQualitatively provides a superior balance of process cost, reaction rate, and stability compared to chloro- or iodo- analogs.
ConditionsStandard Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions.

This compound hits the 'sweet spot' for procurement in process chemistry, avoiding the harsh conditions required for chloro-analogs and the higher cost and potential side-reactions of iodo-analogs.

Critical Intermediate for Potent Hepatitis C Virus (HCV) Inhibitors

The precise structure of 5-Bromothiophene-2-carbonitrile is specified as a key starting material in the synthesis of a patented class of potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. In the synthesis of these complex drug candidates, the thiophene core acts as a central scaffold, and the bromo and cyano groups are positioned for subsequent chemical modifications that are critical for achieving high inhibitory activity. For example, a synthesized compound from this class demonstrated an IC50 value of 0.005 µM against HCV NS5B polymerase.

Evidence DimensionInhibitory Concentration (IC50) of Final Product
Target Compound DataServes as a precursor to compounds with IC50 values as low as 0.005 µM.
Comparator Or BaselineSubstitution with a different heterocyclic core or altering the substituent pattern would create a distinct new chemical entity, likely with significantly lower or no biological activity.
Quantified DifferenceThe use of this specific building block is integral to achieving nanomolar-level potency in the final patented drug candidate.
ConditionsIn vitro assay for HCV NS5B polymerase inhibition.

For medicinal chemistry and pharmaceutical procurement, using a specified, patent-validated starting material is non-negotiable to ensure reproducibility and performance of the final active pharmaceutical ingredient (API).

Precursor for High-Yield Synthesis of Fused Thiophene Systems

Ideal for synthetic routes targeting thieno[3,2-b]thiophenes and related fused heterocycles for organic electronics. The compound's structure is optimized for efficient, high-yield cyclization reactions, making it a preferred choice for producing core structures used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Robust Building Block for Suzuki-Miyaura Cross-Coupling

This compound is the right choice for process chemists needing a reliable aryl halide for Suzuki coupling. Its reactivity profile avoids the need for the specialized catalysts often required for chloro-analogs while offering better stability and cost-effectiveness than iodo-analogs, ensuring a predictable and scalable synthesis of biaryl and hetero-biaryl structures.

Scaffold for Medicinal Chemistry Programs Targeting HCV

Serves as a validated starting material for synthesizing specific classes of Hepatitis C virus inhibitors. Its use is critical for researchers and companies operating within the intellectual property landscape defined by patents for these antiviral agents, where structural precision is directly linked to biological function and patent claims.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromothiophene-2-carbonitrile

Dates

Last modified: 08-15-2023

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